![molecular formula C19H23ClFN3O3 B061497 Grepafloxacin hydrochloride CAS No. 173689-78-6](/img/structure/B61497.png)
Grepafloxacin hydrochloride
描述
格雷帕弗洛沙星盐酸盐是一种氟喹诺酮类抗生素,曾用于治疗各种细菌感染。它以其对革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。 由于其可能延长心电图的QT间期,从而导致心血管不良事件,因此已从市场上撤回 .
准备方法
格雷帕弗洛沙星盐酸盐的合成涉及多个步骤:
羧酸的转化: 羧酸通过与氨基甲基丙醇反应转化为其二甲基恶唑啉衍生物。
甲硅烷基化: 二异丙基酰胺锂(LDA)从8位去除质子,阴离子用三甲基硅烷碘处理形成硅烷化中间体。
甲基化: 第二轮LDA生成碳负离子,它与甲基碘反应形成5-甲基衍生物。
脱硅烷基化和水解: 氟化铯断裂碳硅键,水性酸水解恶唑啉以得到游离酸。
喹诺酮形成: 中间体通过使用溴乙酸乙酯的格氏试剂进行链延伸转化为喹诺酮。
最后步骤: 将产物用2-甲基哌嗪处理并皂化,得到格雷帕弗洛沙星.
化学反应分析
格雷帕弗洛沙星盐酸盐会发生各种化学反应:
氧化: 它可以被氧化形成氧化代谢产物。
还原: 还原反应不太常见,但在特定条件下会发生。
取代: 该化合物可以发生取代反应,特别是在哌嗪环上。
常用试剂和条件: LDA、三甲基硅烷碘和氟化铯等试剂常用于其合成。条件通常涉及控制温度和特定的溶剂。
主要产物: 主要产物包括母体药物及其葡萄糖醛酸和硫酸酯缀合物
科学研究应用
Pharmacological Properties
Grepafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair. This mechanism of action contributes to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The drug is rapidly absorbed following oral administration, with an approximate bioavailability of 70% and about 50% protein binding in the bloodstream .
Key Pharmacological Features
Feature | Details |
---|---|
Drug Type | Small molecule drug |
Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |
Bioavailability | ~70% |
Protein Binding | ~50% |
Withdrawal Status | Withdrawn in the US due to QTc prolongation |
Therapeutic Applications
Grepafloxacin was indicated for the treatment of several bacterial infections, particularly those caused by specific pathogens. Below are the primary therapeutic applications:
- Acute Bacterial Exacerbations of Chronic Bronchitis : Effective against Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis.
- Community-Acquired Pneumonia : Targeted treatment for infections caused by the same pathogens as above, along with Mycoplasma pneumoniae.
- Uncomplicated Gonorrhea : Administered as a single dose for treating Neisseria gonorrhoeae infections in males and females .
Case Studies
Several studies have documented the efficacy of grepafloxacin in treating specific infections:
- Study on Gonorrhea Treatment : A clinical trial involving 400 mg of grepafloxacin demonstrated high cure rates for uncomplicated gonorrhea without significant adverse events reported .
- Bronchitis Exacerbation Study : Patients with acute bacterial exacerbations showed improvement after receiving grepafloxacin, highlighting its effectiveness against respiratory pathogens .
Safety Profile and Adverse Effects
Despite its antibacterial efficacy, grepafloxacin has been associated with significant safety concerns leading to its withdrawal. Notably, it has been linked to QTc interval prolongation, which poses a risk for serious cardiovascular events. Other reported adverse effects include gastrointestinal disturbances and skin reactions .
Summary of Adverse Effects
Adverse Effect | Description |
---|---|
QTc Prolongation | Risk of serious cardiovascular events |
Gastrointestinal Issues | Nausea, diarrhea, abdominal pain |
Dermatological Reactions | Rash, itching, photosensitivity |
作用机制
格雷帕弗洛沙星盐酸盐通过抑制细菌拓扑异构酶II(DNA回旋酶)和拓扑异构酶IV发挥其抗菌活性。这些酶对于细菌DNA的复制、转录和修复至关重要。 通过抑制这些酶,格雷帕弗洛沙星阻止细菌复制并导致细胞死亡 .
相似化合物的比较
格雷帕弗洛沙星盐酸盐类似于其他氟喹诺酮类药物,如环丙沙星和左氧氟沙星。它具有独特的特征:
类似化合物
- 环丙沙星
- 左氧氟沙星
- 莫西沙星
- 氧氟沙星
尽管格雷帕弗洛沙星盐酸盐已从临床应用中撤回,但其独特的结构和药理特性使其成为各个研究领域的关注化合物。
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161967-81-3 | |
Record name | Grepafloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grepafloxacin Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GREPAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。